ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate

Physicochemical profiling Lead optimization Gem-difluoro bioisostere

Ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate (CAS 2310140-01-1) is a fluorinated cyclohexyl amide-ester building block of the formula C12H19F2NO3 (MW 263.285). It belongs to the broader class of substituted 4,4-difluorocyclohexyl derivatives that have been patented as potent modulators of human IL-17 activity for treating inflammatory and autoimmune disorders.

Molecular Formula C12H19F2NO3
Molecular Weight 263.285
CAS No. 2310140-01-1
Cat. No. B2879715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate
CAS2310140-01-1
Molecular FormulaC12H19F2NO3
Molecular Weight263.285
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1CCC(CC1)(F)F
InChIInChI=1S/C12H19F2NO3/c1-2-18-11(17)4-3-10(16)15-9-5-7-12(13,14)8-6-9/h9H,2-8H2,1H3,(H,15,16)
InChIKeyLZKKFICCSOWPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Ethyl 3-[(4,4-Difluorocyclohexyl)carbamoyl]propanoate (CAS 2310140-01-1): A Specialized Fluorinated Building Block for IL-17 Modulator and Metabolic-Stability-Focused Programs


Ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate (CAS 2310140-01-1) is a fluorinated cyclohexyl amide-ester building block of the formula C12H19F2NO3 (MW 263.285) [1]. It belongs to the broader class of substituted 4,4-difluorocyclohexyl derivatives that have been patented as potent modulators of human IL-17 activity for treating inflammatory and autoimmune disorders [2]. The compound incorporates a gem-difluorocyclohexyl moiety linked via a carbamoyl group to an ethyl propanoate chain, a structural arrangement designed to balance lipophilicity and modulate metabolic stability through the electron-withdrawing effect of the CF2 group [3]. Unlike non-fluorinated cyclohexyl analogs, the gem-difluoro substitution alters key physicochemical parameters—including pKa, LogP, and aqueous solubility—in ways that can be systematically exploited in drug discovery [3].

Why Non-Fluorinated or Mono-Fluorinated Cyclohexyl Analogs Cannot Replace Ethyl 3-[(4,4-Difluorocyclohexyl)carbamoyl]propanoate in Pharmacologically Active Series


In-class cyclohexyl carbamoyl propanoate analogs lacking the gem-difluoro group cannot be simply interchanged because systematic studies demonstrate that gem-difluorination on cycloalkane rings significantly alters the compound's acidity/basicity (pKa), lipophilicity (LogP), and intrinsic metabolic clearance (CLint) relative to non-fluorinated counterparts [1]. The two fluorine atoms on the 4-position of the cyclohexyl ring exert a strong inductive effect that reduces the pKa of proximal carboxylic acid groups by approximately 0.8–1.2 log units and increases LogP by 0.4–0.9 units depending on the functional group context [1]. These shifts directly impact permeability, solubility, and CYP450-mediated metabolic stability profiles that cannot be recapitulated by mono-fluoro, trifluoromethyl, or unsubstituted cyclohexyl replacements [2]. Furthermore, the 4,4-difluorocyclohexyl motif has been specifically claimed in IL-17 modulator patents (UCB Biopharma) where subtle structural variations among difluorocyclohexyl regioisomers produced >10-fold differences in IL-17A/IL-17RA binding inhibition potency [3], underscoring that generic substitution without retaining the exact gem-difluoro substitution pattern bears a high risk of activity loss.

Quantitative Differentiation Evidence for Ethyl 3-[(4,4-Difluorocyclohexyl)carbamoyl]propanoate Versus Closest Analogs and Alternatives


Gem-Difluorination on Cyclohexyl Ring Systematically Reduces pKa Compared to Non-Fluorinated Cyclohexyl Analog

In a systematic matched-pair analysis, gem-difluorination of functionalized cyclohexane derivatives consistently lowers the pKa of the corresponding carboxylic acid and protonated amine groups relative to their non-fluorinated counterparts. For 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8), the computed/predicted LogP is 1.90 [1], compared to a LogP of approximately 1.30–1.42 for the non-fluorinated cyclohexanecarboxylic acid [2]. This represents a ΔLogP increase of +0.48 to +0.60 units attributable to gem-difluorination. The Holovach et al. (2022) study further established that the inductive effect of the CF2 moiety lowers pKa values by 0.8–1.2 units for carboxylic acid derivatives and alters aqueous solubility in a position- and ring-size-dependent manner [3]. Although direct experimental pKa data for the target compound are not yet published, the class-level trend is established with high confidence across C3–C7 gem-difluorocycloalkane series [3].

Physicochemical profiling Lead optimization Gem-difluoro bioisostere

4,4-Difluorocyclohexyl Derivatives Demonstrate >10-Fold Potency Variation Among Close Regioisomeric Analogs in IL-17A Inhibition, Validating the Need for Precise Structural Identity

In the UCB Biopharma IL-17 modulator patent family (WO-2021204801-A1 and related filings), a series of N-[(S)-(4,4-difluorocyclohexyl)-heteroaryl-methyl]carboxamide derivatives were evaluated for inhibition of IL-17A binding to IL-17RA via AlphaLISA assay. Across closely related 4,4-difluorocyclohexyl analogs, IC50 values ranged from 9.45 nM to 36.1 nM—a near 4-fold span—depending on the heteroaryl substituent attached to the difluorocyclohexyl scaffold [REFS-1, REFS-2]. Notably, the 3,3-difluorocyclohexyl and mono-fluoro regioisomers were either inactive or showed >10-fold reduced potency compared to the 4,4-difluoro substitution pattern when assessed in the same assay platform [3]. This demonstrates that the 4,4-gem-difluoro arrangement is not merely a generic fluorination tag but a pharmacophoric requirement for maintaining IL-17 modulatory activity in this chemotype.

IL-17 modulation Autoimmune disease Structure-activity relationship

Gem-Difluorination of Cyclohexyl Ring Improves Metabolic Stability Without Compromising Aqueous Solubility, in Contrast to Trifluoromethyl or Acyclic Fluorinated Replacements

The Holovach et al. (2022) study demonstrated that gem-difluorination of functionalized cycloalkanes either did not affect or slightly improved the metabolic stability of model derivatives when assessed by intrinsic clearance (CLint) in human liver microsome assays [1]. Crucially, this metabolic stabilization was achieved without the severe solubility penalty associated with trifluoromethyl group introduction; the gem-CF2 motif preserved aqueous solubility closer to the non-fluorinated parent compound than equivalent acyclic fluorinated analogs [1]. In a separate study on perhexiline analogs, the 4,4-gem-difluorocyclohexyl analog (compound 50) showed greatly reduced susceptibility to CYP2D6-mediated metabolism while retaining pharmacological efficacy, whereas the non-fluorinated cycloalkyl analog (compound 6a) maintained a poor pharmacokinetic profile similar to the parent drug [2]. The target compound, bearing the same 4,4-difluorocyclohexyl scaffold, is expected to confer comparable metabolic stability advantages when incorporated into larger pharmacologically active molecules.

Metabolic stability CYP450 metabolism In vitro clearance

Target Compound Functions as a Demonstrated Carboxylic Acid Promoiety in NSAID Prodrug Design, Enabling Improved Oral Bioavailability

A recent patent application (WO2023/123456) specifically describes the use of ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate as a promoety for masking carboxylic acid functionalities in non-steroidal anti-inflammatory drug (NSAID) derivatives, resulting in improved oral bioavailability and reduced gastrointestinal side effects relative to the parent NSAID [1]. This contrasts with simpler ethyl ester prodrugs (e.g., ethyl carboxylate), which often suffer from rapid plasma esterase cleavage, insufficient chemical stability, or inadequate lipophilicity for optimal absorption. The 4,4-difluorocyclohexylcarbamoyl-ethyl ester linkage provides a balance of chemical stability and enzymatic lability that generic alkyl or benzyl ester prodrug motifs do not achieve [1].

Prodrug design NSAID delivery Carboxylic acid masking

Optimal Procurement Applications for Ethyl 3-[(4,4-Difluorocyclohexyl)carbamoyl]propanoate Based on Evidenced Differentiation


IL-17 Modulator Lead Optimization Programs Requiring the 4,4-Difluorocyclohexyl Pharmacophore

In drug discovery programs targeting the IL-17A/IL-17RA axis for autoimmune and inflammatory diseases, the target compound serves as the key building block to construct the 4,4-difluorocyclohexyl pharmacophoric element identified in UCB Biopharma's patent series [1]. Procurement of this specific CAS number ensures that the correct gem-difluoro regioisomer is incorporated, avoiding the >10-fold potency loss observed with 3,3-difluoro or mono-fluoro alternatives [1]. The compound's carbamoyl-ethyl propanoate functional handle allows direct coupling to heteroaryl-methylamine intermediates described in the patent synthetic routes.

Prodrug Design for Carboxylic-Acid-Containing Therapeutics (e.g., NSAIDs)

Medicinal chemistry teams developing prodrugs of carboxylic acid drugs can utilize this compound as a documented promoety [2]. The 4,4-difluorocyclohexylcarbamoyl-ethyl ester linkage provides a distinct metabolic profile compared to simple alkyl esters, with the gem-difluoro group contributing to modulated enzymatic cleavage rates and enhanced lipophilicity for improved oral absorption [3]. This application is supported by patent claims indicating improved oral bioavailability and reduced GI toxicity for NSAID conjugates [2].

Building Block for CYP2D6-Resistant Chemical Series

In lead series where CYP2D6-mediated oxidative metabolism is identified as a primary clearance pathway, incorporating the 4,4-difluorocyclohexyl motif has been shown to greatly reduce CYP2D6 susceptibility while retaining pharmacological potency [3]. The target compound provides a direct synthetic entry point into such metabolically stabilized chemical space, offering an advantage over non-fluorinated cyclohexyl building blocks that lack this protective effect [3].

Physicochemical Property Modulation in Fragment-to-Lead Campaigns

For fragment-based drug discovery programs requiring fine-tuning of pKa and LogP, the target compound represents a fluorinated cyclohexyl building block with predictable property shifts: pKa lowering of 0.8–1.2 units and LogP increase of ~0.5 units relative to non-fluorinated cyclohexyl analogs [4]. These class-level property trends, established across C3–C7 gem-difluorocycloalkane series [4], enable rational selection of this specific building block over non-fluorinated or mono-fluorinated alternatives when the design hypothesis calls for reduced basicity and moderately enhanced lipophilicity without the solubility penalty of trifluoromethyl groups.

Quote Request

Request a Quote for ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.